B1577661 Caerin 1.13

Caerin 1.13

Cat. No.: B1577661
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caerin 1.1 is a 25-amino acid antimicrobial peptide isolated from the skin secretions of the Australian green tree frog, Litoria splendida. Its solution structure, determined via NMR spectroscopy, features two α-helical regions (Leu2–Lys11 and Val17–His24) separated by a flexible, less-defined central segment. This amphipathic structure facilitates interaction with microbial membranes via a "carpet-like" mechanism, where peptides aggregate parallel to the membrane surface, disrupting its integrity . Caerin 1.1 exhibits broad-spectrum activity against bacteria, fungi, and enveloped viruses, with minimal cytotoxicity to mammalian cells, making it a promising therapeutic candidate .

Properties

bioactivity

Antibacterial

sequence

GLLSVLGSLKLIVPHVVPLIAEHL

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Caerin Peptides

Peptide Source Sequence Features Key Activities References
Caerin 1.1 Litoria splendida 25 residues; amphipathic helices Broad-spectrum antibacterial (e.g., MRSA), antifungal, anti-HIV (25 μM EC₅₀)
Caerin 1.9 Litoria caerulea Similar to Caerin 1.1 with minor substitutions Synergistic with Caerin 1.1 against MRSA in murine models; low cytotoxicity
Caerin 1.10 Litoria splendida Shorter helix in central region Moderate antibacterial activity (lower than Caerin 1.1 and 1.6)
Caerin 1.19.1 Litoria gracilenta 23 residues; unique C-terminal motif Research focus on antiviral properties; structural homology to Caerin 1.1
Caerin 1.2/1.20 Litoria spp. Varied charge distribution HIV inhibition at 12–25 μM; minimal toxicity to vaginal epithelial cells

Mechanistic Insights and Selectivity

Caerin peptides generally disrupt microbial membranes via electrostatic interactions with negatively charged phospholipids. However, subtle structural differences dictate their target specificity:

  • Caerin 1.1 and 1.9 : Their amphipathic helices enable strong membrane penetration, with Caerin 1.9 showing enhanced synergy in combinatorial therapies .
  • Caerin 1.10 : Reduced helicity in the central region correlates with lower antibacterial activity compared to Caerin 1.1 .
  • Caerin 1.2/1.20 : Increased positive charge enhances binding to HIV virions, destabilizing their envelopes .

Efficacy in Preclinical Models

  • MRSA Infection : A poloxamer gel containing Caerin 1.1 and 1.9 (12.5 mg/mL each) reduced bacterial loads by >99% in tape-stripped murine skin models, outperforming single-peptide formulations .

Advantages Over Conventional Antimicrobials

  • Resistance Evasion : Caerin peptides target membrane integrity, a mechanism less prone to resistance development compared to traditional antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.